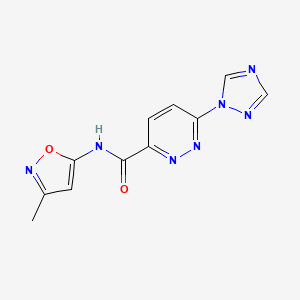

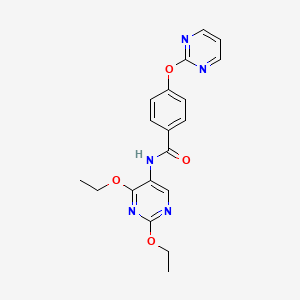

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been used for more than 60 years to repel mosquitoes, ticks, and other biting insects. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing.

科学的研究の応用

Synthesis and Biological Activities

- N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide and its derivatives are explored in the domain of medicinal chemistry for their potential biological activities. For instance, the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which share a structural resemblance with the mentioned compound, were studied to assess their anticancer activities both in vitro and in vivo, indicating significant potential against cancer cells without exhibiting significant toxicity (T. Su et al., 1986).

Novel Heterocyclic Compounds

- Research also delves into creating novel heterocyclic compounds derived from N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, aiming at anti-inflammatory and analgesic agents. These efforts have led to the synthesis of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (A. Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition

- The compound's analogues have been investigated for their ability to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation, apoptosis, and histone acetylation. Such selective inhibition underscores the compound’s therapeutic potential in cancer treatment, evidenced by the development of compounds like MGCD0103 showing significant antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).

Marine-Sourced Compound Synthesis

- The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation highlights another application area. This includes the development of antibacterial compounds, demonstrating the utility of N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in generating effective antibacterial agents (M. Joshi et al., 2021).

Antimicrobial Activity

- The antimicrobial activities of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from related compounds, have been investigated, showing that many of these compounds exhibit significant antibacterial and antifungal activities, underscoring the compound’s potential as a base for developing new antimicrobial agents (A. Hossan et al., 2012).

特性

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-26-17-15(12-22-19(24-17)27-4-2)23-16(25)13-6-8-14(9-7-13)28-18-20-10-5-11-21-18/h5-12H,3-4H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYAWCACVDLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2677982.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)

![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2677985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677989.png)